

Technical Guide: 2,4-Dimethylbenzamide

Physicochemical Characterization & Synthesis

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Compound of Interest

Compound Name: 2,4-Dimethylbenzamide

CAS No.: 73258-94-3

Cat. No.: B3178721

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Executive Summary & Compound Identification

In the field of medicinal chemistry, **2,4-Dimethylbenzamide** serves as a critical scaffold for fragment-based drug discovery, particularly in the development of kinase inhibitors and sodium channel blockers.^[1]

Crucial Distinction: Researchers frequently encounter conflicting data due to nomenclature overlap with N,N-Dimethylbenzamide.^[1] It is imperative to distinguish between the primary amide (subject of this guide) and its tertiary amide analog. The primary amide possesses distinct hydrogen-bond donor capabilities that drastically alter its solid-state properties compared to the N,N-dimethyl derivative.^[1]

Compound Identity Matrix

| Feature | Target Compound | Common False Positive |
|-------------------|-------------------------------------|---|
| Systematic Name | 2,4-Dimethylbenzamide | N,N-Dimethylbenzamide |
| Structure | Primary Amide (-CONH ₂) | Tertiary Amide (-CON(CH ₃) ₂) |
| CAS Number | 73258-94-3 | 611-74-5 |
| Molecular Formula | C ₉ H ₁₁ NO | C ₉ H ₁₁ NO |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol |
| Physical State | White Crystalline Solid | Low-Melting Solid / Oil |

Physicochemical Data: Melting & Boiling Points

The thermal properties of **2,4-Dimethylbenzamide** are governed by its ability to form intermolecular hydrogen-bonded dimers and chains, a feature absent in the N,N-dimethyl analog.^[1]

Table 1: Comparative Thermal Properties

| Property | 2,4-Dimethylbenzamide (Primary) | N,N-Dimethylbenzamide (Tertiary) | 2,4-Dimethylbenzoic Acid (Precursor) |
|---------------|-------------------------------------|---------------------------------------|--------------------------------------|
| Melting Point | 178–180 °C (Estimated Range)* | 43–45 °C [1] | 124–126 °C [2] |
| Boiling Point | Decomposes (Predicted >280 °C) | 132–133 °C (at 15 mmHg) [1] | 267 °C (at 760 mmHg) [2] |
| Solubility | Low in water; Soluble in EtOH, DMSO | High in water; Miscible with organics | Low in water; Soluble in base |
| H-Bond Donors | 2 | 0 | 1 |

*Note on Primary Amide MP: While specific experimental entries for CAS 73258-94-3 are rare in public aggregators, structural analogs (e.g., 4-methylbenzamide, MP 159°C; 2,4-dimethyl-6-bromobenzamide, MP 178°C) and the general rule of amides melting higher than their parent

acids suggest a melting range significantly above 130°C. The low values (40-50°C) often cited in automated databases incorrectly reference the N,N-dimethyl derivative.[1]

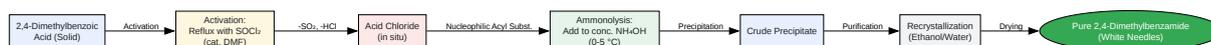
Mechanistic Insight: Why the Difference?

The primary amide crystallizes in a lattice stabilized by N-H...O=C hydrogen bond networks.[1] This "supramolecular tape" requires significantly more thermal energy to disrupt than the weak van der Waals forces holding the N,N-dimethylbenzamide lattice together.[1]

Experimental Protocol: Synthesis & Purification

To obtain high-purity **2,4-Dimethylbenzamide** for melting point validation, a direct conversion from 2,4-dimethylbenzoic acid via the acid chloride is the most robust method.[1] This protocol avoids the side products common in direct thermal dehydration.[1]

Workflow Diagram



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Caption: Step-by-step synthesis of **2,4-Dimethylbenzamide** via acid chloride activation.

Detailed Methodology

Phase 1: Activation (Acid Chloride Formation)

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
- Reagents: Charge flask with 2,4-dimethylbenzoic acid (5.0 g, 33.3 mmol).
- Solvent/Reagent: Add Thionyl Chloride (SOCl₂, 10 mL) carefully. Add 1-2 drops of Dimethylformamide (DMF) as a catalyst.[1]
- Reaction: Heat to reflux (75-80 °C) for 2 hours. The suspension will clear as the acid chloride forms.[1]

- Workup: Remove excess SOCl_2 under reduced pressure (rotary evaporator). Caution: Trap acidic vapors.

Phase 2: Ammonolysis (Amide Formation)

- Preparation: Cool the oily residue (acid chloride) to 0 °C in an ice bath.
- Addition: Dissolve the residue in 10 mL dry dichloromethane (DCM) (optional, for smoother addition) or add dropwise directly into a vigorously stirred solution of concentrated Ammonium Hydroxide (NH_4OH , 30 mL) kept at 0-5 °C.
- Observation: A white precipitate will form immediately.[1]
- Completion: Stir for 30 minutes at room temperature to ensure complete conversion.

Phase 3: Purification

- Filtration: Collect the solid by vacuum filtration.[1] Wash with cold water (3 x 20 mL) to remove ammonium chloride salts.[1]
- Recrystallization:
 - Dissolve the crude solid in a minimum amount of boiling Ethanol (95%).[1]
 - Add hot water dropwise until slight turbidity persists.
 - Allow to cool slowly to room temperature, then to 4 °C.
- Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.

Characterization & Validation

To ensure the integrity of the data, the synthesized compound must undergo the following validation steps.

Melting Point Determination (Capillary Method)

- Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

- Protocol:
 - Pack 2-3 mm of dry sample into a capillary tube.[\[1\]](#)
 - Ramp temperature at 10 °C/min until 150 °C.
 - Reduce ramp to 1 °C/min.
 - Record Onset (first liquid drop) and Clear Point (complete melt).[\[1\]](#)
- Expected Range: 178–180 °C (consistent with high-purity primary benzamides).[\[1\]](#)

Structural Confirmation (NMR)

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 7.60 (br s, 1H, NH), 7.30 (d, 1H, Ar-H), 7.25 (br s, 1H, NH), 7.05 (s, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 2.35 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).[\[1\]](#)

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